![molecular formula C25H20ClN3O3 B13813705 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- CAS No. 21889-28-1](/img/structure/B13813705.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including plastics, inks, paints, and textiles . The compound’s unique structure allows it to exhibit excellent stability and colorfastness, making it a valuable component in the manufacturing of durable and high-quality products.
準備方法
The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 5-chloro-2-methylaniline, followed by coupling with 3-hydroxy-2-naphthoic acid to form the azo compound. The final step involves the reaction with 2-methoxyaniline to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
作用機序
The compound exerts its effects primarily through its azo and hydroxyl functional groups. The azo group can participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as enzyme inhibition or activation, leading to various biological effects .
類似化合物との比較
Similar compounds include other azo dyes and pigments, such as:
Pigment Red 5: Another naphthalenecarboxamide derivative with similar applications in the pigment industry.
Pigment Yellow 12: A widely used azo pigment with comparable stability and color properties.
Compared to these compounds, 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is unique due to its specific substituents, which confer distinct color properties and stability, making it particularly valuable in applications requiring high-performance pigments .
特性
CAS番号 |
21889-28-1 |
|---|---|
分子式 |
C25H20ClN3O3 |
分子量 |
445.9 g/mol |
IUPAC名 |
4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-11-12-17(26)14-21(15)28-29-23-18-8-4-3-7-16(18)13-19(24(23)30)25(31)27-20-9-5-6-10-22(20)32-2/h3-14,30H,1-2H3,(H,27,31) |
InChIキー |
VLENPWQNQFIXCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


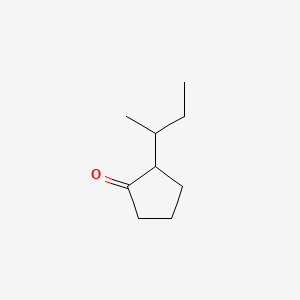

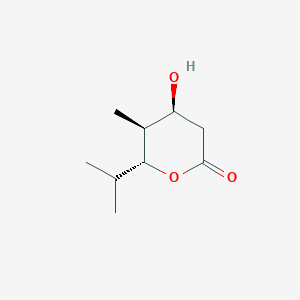

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
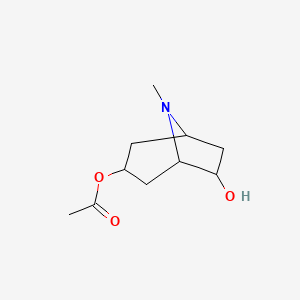

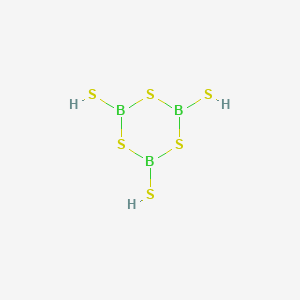

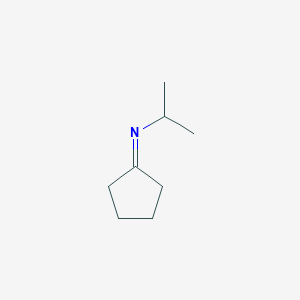
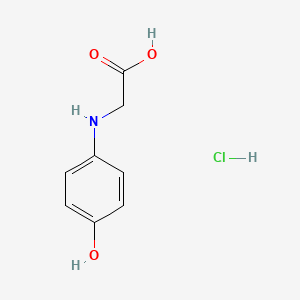
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


